4,6-dimethyl-3-pentanoylpyridin-2(1H)-one
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Overview
Description
4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-pentanoylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be the condensation of a suitable pyridine derivative with a pentanoyl chloride in the presence of a base. The reaction conditions might include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
- Temperature: Controlled temperatures ranging from 0°C to room temperature.
- Catalysts: Use of catalysts such as Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
- Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to biologically active pyridinones.
Industry: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-pentanoylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-pentanoylpyridin-2(1H)-one: Similar structure with one less methyl group.
6-Methyl-3-pentanoylpyridin-2(1H)-one: Similar structure with one less methyl group at a different position.
3-Pentanoylpyridin-2(1H)-one: Lacks the methyl groups, providing a simpler structure.
Uniqueness
4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
4,6-dimethyl-3-pentanoyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-6-10(14)11-8(2)7-9(3)13-12(11)15/h7H,4-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMINUMLDWBDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(NC1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349741 |
Source
|
Record name | MLS000079205 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-96-9 |
Source
|
Record name | MLS000079205 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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